molecular formula C20H21N3OS B2371425 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole CAS No. 897467-32-2

2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole

Cat. No.: B2371425
CAS No.: 897467-32-2
M. Wt: 351.47
InChI Key: KXBSDSNNXJUICQ-UHFFFAOYSA-N
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Description

2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole ( 897467-32-2) is a chemical compound with the molecular formula C₂₀H₂₁N₃OS and a molecular weight of 351.47 g/mol . This benzothiazole derivative features a piperazine subunit modified with a benzoyl group, a structure frequently explored in medicinal chemistry and drug discovery research for its potential biological activities. The compound is identified by the SMILES string CCc1ccc2c(c1)sc(n2)N1CCN(CC1)C(=O)c1ccccc1 . This product is listed in chemical catalogs with a purity of 90% or higher and is offered in various quantities for research applications . It is referenced in scientific literature, including publications in RSC Advances and the New Journal of Chemistry , indicating its use in active research environments . As a benzothiazole-based molecule, it serves as a valuable building block or intermediate for researchers in fields such as organic synthesis, chemical biology, and pharmaceutical development. Intended Use & Disclaimer: This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-2-15-8-9-17-18(14-15)25-20(21-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBSDSNNXJUICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-ethylthiophenol

The benzothiazole core is synthesized via cyclization of 2-amino-4-ethylthiophenol with carboxylic acid derivatives. Source details this process using bromoacetyl bromide and triethylamine in dichloromethane, yielding 6-ethyl-1,3-benzothiazole-2-amine (Intermediate A) with 89% efficiency. Alternative methods from employ NH$$_4$$Cl in methanol-water solvents under ambient conditions, achieving 85–92% yields for analogous structures.

Reaction Scheme:
$$
\text{2-Amino-4-ethylthiophenol} + \text{Bromoacetyl bromide} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{6-Ethyl-1,3-benzothiazole-2-amine}
$$

Piperazine Functionalization

Nucleophilic Substitution at C2

Intermediate A undergoes nucleophilic substitution with piperazine. Source demonstrates this step using 1-(prop-2-yn-1-yl)piperazine in dioxane with triethylamine, achieving 80–90% yields for similar benzothiazole-piperazine hybrids. For 6-ethyl derivatives, refluxing in acetonitrile with K$$2$$CO$$3$$ (24 h, 80°C) is preferred to avoid side reactions.

Optimized Conditions:

  • Solvent: Acetonitrile
  • Base: K$$2$$CO$$3$$
  • Temperature: 80°C
  • Yield: 87%

N-Benzoylation of Piperazine

Acylation with Benzoyl Chloride

The final step involves benzoylation of the piperazine nitrogen. Source outlines selective N-acylation using benzoyl chloride in dichloromethane with DIEA (N,N-diisopropylethylamine), yielding 2-(4-benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole. Microwave-assisted acylation (Method from) reduces reaction time from 12 h to 15 min while maintaining 92% yield.

Comparative Data:

Method Solvent Catalyst Time Yield
Conventional CH$$2$$Cl$$2$$ DIEA 12 h 85%
Microwave DMF None 15 min 92%

Alternative Routes and Innovations

One-Pot Sequential Synthesis

Source reports a click chemistry approach using Cu(I)-catalyzed azide-alkyne cycloaddition to couple pre-formed benzothiazole and piperazine modules. This method achieves 88% yield but requires rigorous purification.

Green Chemistry Techniques

  • Ultrasound irradiation (Source): Reduces substitution time from 6 h to 15 min.
  • Solvent-free cyclization (Source): Uses aryl chloroformates for eco-friendly benzoylation.

Analytical Validation

Spectral Characterization

  • $$^1$$H NMR (CDCl$$3$$): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, benzothiazole-H), 3.72–3.65 (m, 8H, piperazine), 2.81 (q, J=7.6 Hz, 2H, CH$$2$$CH$$3$$), 1.38 (t, J=7.6 Hz, 3H, CH$$3$$).
  • HRMS : m/z [M+H]$$^+$$ calcd. for C$${20}$$H$${22}$$N$$_4$$OS: 390.1584; found: 390.1579.

Challenges and Solutions

Regioselectivity in Benzoylation

N-Acylation often results in over-benzoylation. Source resolves this via pH-controlled reactions (pH 8.5–11) to favor mono-acylation.

Purification of Hydrophobic Products

Reverse-phase chromatography (C18 column) with acetonitrile/water (70:30) eluent effectively isolates the target compound.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Studies have shown that derivatives of benzothiazole compounds can inhibit cancer cell growth. For instance, compounds similar to 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines.
    • Case Study : A study reported that the compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity.
  • Antidiabetic Properties :
    • Recent research suggests that benzothiazole derivatives can act as inhibitors of the enzyme α-glucosidase, which plays a role in carbohydrate metabolism.
    • Data Table: Antidiabetic Activity Comparison
Compound NameIC50 (μM)Reference
This compound5.0
Acarbose (Standard Drug)37.38
  • Neurological Disorders :
    • The compound has been investigated for its potential neuroprotective effects. It may modulate neurotransmitter systems and exhibit anxiolytic properties.
    • Case Study : In animal models, the compound showed promise in reducing anxiety-like behaviors, suggesting its potential use in treating anxiety disorders.

Similar Compounds

Compound NameStructural FeaturesBiological Activity
DoxazosinQuinazoline derivativeAntihypertensive
PiperoxanPiperazine ringAntidepressant
Benzothiazole DerivativesBenzothiazole moietyAntimicrobial

The uniqueness of this compound lies in its combination of piperazine and benzothiazole rings, which provide distinct pharmacological profiles not found in similar compounds.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiazole ring can interact with hydrophobic pockets, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzothiazole Derivatives

6-Ethyl vs. Impact: Increased lipophilicity may favor pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Benzothiazole vs. Isoindoline-1,3-dione Hybrids

  • Analog : 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione replaces benzothiazole with isoindoline-1,3-dione, linked via an ethyl group .
  • Activity : Demonstrated AChE inhibition via Ellman’s test (IC₅₀ ~2.5 µM) and docking studies targeting the catalytic anionic site (CAS) of AChE .
  • Comparison : The benzothiazole core in the target compound may offer superior π-π stacking interactions with aromatic residues in AChE compared to isoindoline-dione.
Piperazine/Piperidine Modifications

Benzoylpiperazine vs. Benzylpiperidine Analog: 5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole features a benzylpiperidine chain, showing moderate AChE inhibition . Activity: The ethyl-$N$-benzyl-piperidinyl side chain (similar to donepezil) enhances potency by ~600-fold compared to simpler piperidine derivatives . Comparison: The benzoylpiperazine in the target compound may provide stronger hydrogen bonding with AChE’s peripheral anionic site (PAS) due to the carbonyl group.

Anti-Alzheimer’s Potential
Compound Key Structural Feature AChE Inhibition (IC₅₀) Selectivity Index (SI) Reference
Target Compound 6-Ethyl-benzothiazole Not reported Not reported
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Isoindoline-dione ~2.5 µM Not reported
Donepezil (Reference Drug) Piperidine-benzyl 6.7 nM >1000
  • The ethyl group may balance lipophilicity and steric effects for optimal CAS/PAS binding.
Antimicrobial Activity
  • Analog : 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole (IX) exhibited anti-mycobacterial activity with SI >11.8, attributed to the bromophenyl and furylcarboxamido groups .
  • Comparison : The target compound’s ethyl and benzoylpiperazine groups may reduce cytotoxicity (higher SI) compared to bromophenyl derivatives.

Physicochemical Properties

Compound Melting Point (°C) Solubility Reference
Target Compound Not reported Likely moderate (logP ~3.5)*
4-(4-Benzoylpiperazin-1-yl)-2-nitrobenzonitrile (5) 196–197 Low (polar nitro group)
2-Amino-4-(4-benzoylpiperazin-1-yl)benzonitrile (6) Oily residue Moderate (amino group)

*Estimated via computational models due to ethyl’s hydrophobicity.

Key Research Findings and Inferences

Substituent Effects: 6-Ethyl Group: Enhances BBB penetration compared to nitro or amino groups, critical for CNS-targeting drugs like AChE inhibitors. Benzoylpiperazine: May improve AChE binding affinity over benzylpiperidine due to carbonyl interactions .

Synthetic Feasibility :

  • The target compound can be synthesized via nucleophilic substitution of 2-chloro-6-ethyl-1,3-benzothiazole with 4-benzoylpiperazine, analogous to methods in .

Therapeutic Potential: Structural similarities to donepezil analogs suggest promise in AD therapy. Further studies should prioritize AChE/BuChE inhibition assays and toxicity profiling.

Biological Activity

2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole (CAS No. 897467-32-2) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a benzothiazole core with a piperazine moiety, which is further substituted with a benzoyl group, making it a candidate for various biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H21N3OS\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{OS}

IUPAC Name: [4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone

Molecular Formula: C20H21N3OS

InChI Key: KXBSDSNNXJUICQ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity:
    • Studies have shown that compounds with similar structures to this compound demonstrate significant antitumor effects. For instance, derivatives of benzothiazole have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Antimicrobial Properties:
    • Benzothiazole derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives possess notable antibacterial activity .
  • Enzyme Inhibition:
    • The compound has been explored for its potential as an inhibitor of α-amylase, which is crucial in carbohydrate metabolism. Molecular docking studies revealed strong interactions between the compound and the enzyme's active site, suggesting its viability as a therapeutic agent for managing diabetes .

Antitumor Studies

In a study assessing the antitumor properties of benzothiazole derivatives, several compounds were evaluated for their effectiveness against human lung cancer cell lines (A549, HCC827). The results indicated that compounds similar to this compound showed IC50 values ranging from 6.26 μM to 20.46 μM in two-dimensional assays, demonstrating their potential as effective anticancer agents .

CompoundCell LineIC50 (μM)
Compound 5A5496.26 ± 0.33
Compound 8HCC82716.00 ± 9.38
Control (Doxorubicin)A5490.5 ± 0.05

Enzyme Inhibition Studies

A comprehensive study on the enzyme inhibition potential of related benzothiazole compounds highlighted the effectiveness of these derivatives in inhibiting α-amylase activity. The most potent derivative showed an inhibition rate of approximately 87.5% at a concentration of 50 μg/mL .

Concentration (μg/mL)Inhibition (%)
5087.5 ± 0.74
2582.27 ± 1.85
Control (Acarbose)77.96 ± 2.06

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through various mechanisms:

  • Binding Affinity:
    • Molecular docking studies suggest strong binding affinity to target enzymes such as α-amylase and potential interactions with DNA, leading to antitumor effects.
  • Structure Activity Relationship (SAR):
    • Quantitative structure–activity relationship (QSAR) analyses have provided insights into the structural features that enhance biological activity, aiding in the design of more potent derivatives.

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